2,2-dichloro-N-[2-(2-chlorophenoxy)ethyl]-1-methylcyclopropanecarboxamide
Overview
Description
2,2-dichloro-N-[2-(2-chlorophenoxy)ethyl]-1-methylcyclopropanecarboxamide is an organic compound with the molecular formula C13H14Cl3NO2. This compound is known for its unique structure, which includes a cyclopropane ring, dichloro substituents, and a chlorophenoxyethyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-[2-(2-chlorophenoxy)ethyl]-1-methylcyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of Dichloro Substituents: The dichloro groups are introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Chlorophenoxyethyl Group: This step involves the nucleophilic substitution reaction where the chlorophenoxyethyl group is attached to the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-N-[2-(2-chlorophenoxy)ethyl]-1-methylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, thiols.
Scientific Research Applications
2,2-dichloro-N-[2-(2-chlorophenoxy)ethyl]-1-methylcyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-[2-(2-chlorophenoxy)ethyl]-1-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dichloro-N-[2-(2-chlorophenoxy)ethyl]-1-methylcyclopropanecarboxamide
- 2,2-dichloro-N-[2-(2-chlorophenoxy)ethyl]-1-methylcyclopropanecarboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different scientific research applications, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
2,2-dichloro-N-[2-(2-chlorophenoxy)ethyl]-1-methylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl3NO2/c1-12(8-13(12,15)16)11(18)17-6-7-19-10-5-3-2-4-9(10)14/h2-5H,6-8H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBJBOIFXWWGND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NCCOC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199699 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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